molecular formula C21H25N2O+ B11207967 3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11207967
M. Wt: 321.4 g/mol
InChI Key: ONXNSWKRWJJPEM-UHFFFAOYSA-N
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Description

3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound belonging to the class of imidazoazepines This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a phenyl group attached to a hexahydroimidazoazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazoazepine Ring: The initial step involves the cyclization of appropriate precursors to form the imidazoazepine ring. This can be achieved through the reaction of a diamine with a suitable diketone under acidic or basic conditions.

    Introduction of Hydroxy and Phenyl Groups: The hydroxy and phenyl groups are introduced through nucleophilic substitution reactions. This step may involve the use of reagents such as phenyl lithium or phenyl magnesium bromide.

    Methylation: The final step involves the methylation of the phenyl group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a dihydro derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is unique due to its specific structural features, such as the presence of both hydroxy and phenyl groups on the imidazoazepine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C21H25N2O+

Molecular Weight

321.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C21H25N2O/c1-17-9-8-12-19(15-17)22-16-21(24,18-10-4-2-5-11-18)23-14-7-3-6-13-20(22)23/h2,4-5,8-12,15,24H,3,6-7,13-14,16H2,1H3/q+1

InChI Key

ONXNSWKRWJJPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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